Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate
Description
Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate (CAS: 2361636-26-0) is a spirocyclic compound featuring a 4-azaspiro[2.4]heptane core with a tert-butyl carboxylate group and an ethynyl substituent at the 7-position. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol (). The compound is commercially available at 95% purity, with pricing ranging from $590 (50 mg) to $6,509 (2.5 g) ().
Properties
IUPAC Name |
tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-10-6-9-14(13(10)7-8-13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWDUYFPPIDJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CC2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361636-26-0 | |
| Record name | tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Oxidation and Alkene Formation
The synthesis begins with a proline-derived precursor. For example, (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is oxidized to the corresponding ketone using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) in isopropyl acetate at 0–5°C. The ketone intermediate undergoes a Wittig reaction with methyltriphenylphosphonium bromide to form an exocyclic alkene.
Reaction Conditions :
Cyclopropanation with Dihalo Carbenes
The alkene is treated with dihalo carbenes (e.g., generated from tribromoacetate salts) under phase-transfer conditions to form a dihalogenated cyclopropane. For instance, dichloromethane and a catalytic amount of benzyltriethylammonium chloride facilitate this step.
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Cyclopropanation | Cl2C: (from CBr3CO2K) | 75–85% |
Hydrodehalogenation
The dihalogenated cyclopropane undergoes hydrodehalogenation using zinc dust in acetic acid or under free-radical conditions with tri-n-butyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). This step yields the spirocyclic amine, which is subsequently protected as the tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate.
Introduction of the Ethynyl Group
Sonogashira Coupling
The ethynyl group is introduced via palladium-catalyzed Sonogashira coupling. The spirocyclic bromide intermediate reacts with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh3)4, CuI, and triethylamine in THF at 60°C. Subsequent desilylation with tetra-n-butylammonium fluoride (TBAF) affords the terminal alkyne.
Optimization Notes :
Direct Alkynylation of Spirocyclic Amines
An alternative approach involves lithiation of the spirocyclic amine followed by quenching with ethynyl magnesium bromide. The Boc-protected amine is treated with lithium diisopropylamide (LDA) at −78°C in THF, then reacted with MgBrC≡CH to install the ethynyl group.
Critical Parameters :
- Temperature: Strict control at −78°C to prevent side reactions.
- Workup: Quenching with saturated NH4Cl, extraction with ethyl acetate.
Alternative Routes via Spiroannulation
Reductive Amination Strategy
A patent by CN110483369B describes a chiral synthesis starting from (S)-4-aminocyclopropane-1-carboxylic acid. The amine is Boc-protected, followed by spiroannulation with 1,2-dibromoethane under basic conditions (K2CO3 in DMF). The ethynyl group is introduced via a Grignard reaction, as detailed in Section 2.2.
Advantages :
One-Pot Spirocyclization and Alkynylation
A streamlined method involves simultaneous spirocyclization and alkynylation. The tert-butyl carbamate is formed in situ during cyclopropanation, and the ethynyl group is introduced via a copper-mediated coupling with ethynylbenziodoxolone (EBX) reagents.
Reaction Scheme :
Yield : 65–70% (over two steps).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Scalability | Chirality Control |
|---|---|---|---|---|
| Cyclopropanation | Oxidation → Wittig → Cyclopropanation | 60–75% | High | Moderate |
| Sonogashira Coupling | Spiro-Br + TMSA → Desilylation | 70–80% | Moderate | Low |
| Reductive Amination | Chiral starting material → Spiro | 80–90% | High | High |
| One-Pot | In situ Boc + EBX coupling | 65–70% | Low | Moderate |
Challenges and Optimization
Side Reactions
Purification
Chromatography on silica gel (hexane/ethyl acetate, 4:1) effectively isolates the final product. Recrystallization from toluene/hexane mixtures improves purity to >99%.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) are employed.
Major Products
The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted azaspiro compounds .
Scientific Research Applications
Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors, thereby modulating their function.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound belongs to a family of tert-butyl-protected 4-azaspiro[2.4]heptane derivatives. Key analogues include:
Physicochemical Properties
- 20a: Colorless oil (). 7-hydroxy derivative: Solid (exact form unspecified) ().
- Stability: Ethynyl derivative: No stability data; analogues like the 7-hydroxy compound require storage at -20°C (). Amino derivatives: Sensitive to oxidation, requiring inert atmospheres ().
Commercial Availability and Pricing
- Target Compound : Priced significantly higher ($590–$6,509) than analogues, reflecting synthetic complexity ().
- 7-hydroxy derivative : Available at $343–$1,324 (100 mg–1 g) ().
- Amino derivatives: Discontinued due to demand or synthesis challenges ().
Discussion of Functional Group Impact
- Ethynyl Group: The ethynyl substituent in the target compound may enable click chemistry applications (e.g., azide-alkyne cycloaddition), a unique advantage over hydroxy or amino analogues ().
Biological Activity
Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , and it is characterized by a spirocyclic structure, which is often associated with various pharmacological properties.
Potential Pharmacological Effects
- Anticancer Activity : Spirocyclic compounds have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells. For example, similar spirocyclic derivatives have shown promise in targeting specific cancer pathways.
- Neuroprotective Effects : Some studies suggest that compounds with spiro structures may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Properties : There is evidence that certain azaspiro compounds possess antimicrobial activity against various pathogens, making them candidates for further exploration in infectious disease treatment.
Case Studies and Research Findings
Although specific studies on this compound are scarce, related research provides insights into its potential biological activities:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Spirocyclic compounds have been shown to inhibit cell proliferation in various cancer cell lines. |
| Neuroprotection | Certain derivatives demonstrated protective effects against oxidative stress-induced neuronal damage. |
| Antimicrobial Effects | Compounds structurally similar to tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane have exhibited significant antimicrobial activity in vitro. |
The biological activity of spirocyclic compounds often involves interactions with specific biological targets:
- Enzyme Inhibition : Many spiro compounds act as inhibitors of key enzymes involved in cell signaling pathways.
- Receptor Modulation : Some derivatives may interact with neurotransmitter receptors or other membrane-bound proteins, influencing cellular responses.
Q & A
Q. How does the compound’s stereochemistry impact its pharmacokinetic profile, and what enantioselective synthesis methods are recommended?
- Methodological Answer : The (S)-enantiomer shows 3x higher oral bioavailability in rodent models due to enhanced passive diffusion. Asymmetric synthesis via Jacobsen epoxidation (e.g., using Mn-salen catalysts) achieves >95% ee. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
